molecular formula C14H15NO2S B2860195 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide CAS No. 2034492-30-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2860195
CAS No.: 2034492-30-1
M. Wt: 261.34
InChI Key: PJZOYSQMMKZQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a heterocyclic compound featuring a cyclobutanecarboxamide moiety linked via a methyl group to a fused furan-thiophene aromatic system. The furan ring (oxygen-containing heterocycle) is substituted at the 5-position with a thiophene (sulfur-containing heterocycle), creating a unique electronic environment.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOYSQMMKZQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The compound’s preparation typically follows two primary pathways:

  • Route A: Condensation and reductive amination followed by amide coupling.
  • Route B: Palladium-catalyzed cross-coupling of preformed intermediates.

Both routes require the synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde as a key intermediate, followed by functionalization to introduce the cyclobutanecarboxamide moiety.

Stepwise Preparation Methods

Synthesis of 5-(Thiophen-3-yl)Furan-2-carbaldehyde

This intermediate is synthesized via Vilsmeier-Haack formylation or cross-coupling reactions :

Vilsmeier-Haack Method
  • Reagents: Thiophene, furan-2-carboxaldehyde, dimethylformamide (DMF), phosphorus oxychloride (POCl₃).
  • Conditions: 0–5°C for 2 hours, followed by room-temperature stirring.
  • Workup: Quenching with ice-water, neutralization with sodium hydroxide, and extraction with dichloromethane.
  • Yield: ~60–70% after silica gel chromatography.
Cross-Coupling Approach
  • Catalyst System: Palladium(II) acetate, triphenylphosphine.
  • Conditions: Suzuki-Miyaura coupling between 3-thienylboronic acid and 5-bromofuran-2-carbaldehyde in toluene/ethanol (3:1) at 80°C.
  • Yield: ~55–65%.

Reductive Amination to Form (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

The aldehyde intermediate is converted to the primary amine:

  • Reagents: Ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
  • Conditions: Stirring at 25°C for 24 hours under nitrogen.
  • Workup: Extraction with ethyl acetate, drying over magnesium sulfate, and solvent removal.
  • Yield: ~75–80%.

Amidation with Cyclobutanecarboxylic Acid

The amine is coupled with cyclobutanecarboxylic acid using activating agents:

  • Activation: Cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling Conditions:
    • Solvent: Dichloromethane (DCM).
    • Base: Triethylamine (TEA).
    • Temperature: 0°C to room temperature for 12 hours.
  • Yield: ~85–90% after recrystallization from ethanol.

Alternative Palladium-Catalyzed Coupling Approach

A direct coupling method avoids intermediate isolation:

  • Substrates: (5-(Thiophen-3-yl)furan-2-yl)methyl bromide and cyclobutanecarboxamide.
  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos.
  • Base: Cesium carbonate (Cs₂CO₃).
  • Conditions: Toluene at 120°C for 8 hours.
  • Yield: ~36% after column chromatography.

Comparative Analysis of Methodologies

Parameter Route A (Amidation) Route B (Pd-Catalyzed)
Overall Yield 55–60% 30–36%
Reaction Time 36–48 hours 8 hours
Purification Complexity Moderate High
Scalability High Limited

Route A is preferred for scalability, while Route B offers shorter reaction times but requires optimization to improve yields.

Optimization Strategies and Yield Improvement

Solvent Screening (Route B)
  • Toluene vs. DMF: Toluene improves catalyst stability, while DMF increases solubility but promotes side reactions.
  • Temperature: 120°C optimal for coupling efficiency.
Catalyst Loading (Route B)
  • Reducing Pd₂(dba)₃ from 5 mol% to 2 mol% decreases cost without significant yield loss.
Workup Modifications (Route A)
  • Recrystallization Solvent: Ethanol yields higher-purity product (>98%) compared to hexane.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophenes or furans.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structure : Contains a 1,3,4-oxadiazole core substituted with a furan-2-yl group and a sulfamoyl benzamide.
  • Activity : Exhibits antifungal properties by inhibiting thioredoxin reductase in Candida albicans .
  • Comparison :
    • Heterocycles : LMM11’s furan is part of a 1,3,4-oxadiazole system, whereas the target compound’s furan-thiophene system may enhance π-π stacking or electron-rich interactions.
    • Bioactivity : The sulfamoyl group in LMM11 contributes to enzyme inhibition, while the target compound’s cyclobutanecarboxamide could modulate solubility or target affinity.
Ranitidine-Related Compounds (e.g., N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)
  • Structure: Furan derivatives with dimethylamino and sulfanyl ethyl substituents, commonly observed in pharmaceutical impurities .
  • Comparison: Substituents: Ranitidine analogs prioritize amino and sulfonyl groups for H₂-receptor antagonism, contrasting with the target compound’s neutral cyclobutanecarboxamide and aromatic thiophene. Applications: While ranitidine derivatives target gastric acid secretion, the furan-thiophene-carboxamide scaffold may suit alternative therapeutic targets.

Agrochemical Analogues

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure: Cyclopropanecarboxamide linked to a tetrahydrofuranone ring.
  • Activity : Used as a fungicide in agriculture .
  • Comparison: Carbocycles: Cyclopropane’s high ring strain may increase reactivity, whereas cyclobutane in the target compound balances strain and stability. Heterocycles: Cyprofuram’s tetrahydrofuranone lacks aromaticity, reducing conjugation compared to the target’s fused furan-thiophene system.

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Furan-thiophene + cyclobutane Thiophen-3-yl, cyclobutanecarboxamide Not reported (inferred diverse) -
LMM11 1,3,4-Oxadiazole + furan Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (thioredoxin reductase inhibitor)
Cyprofuram Cyclopropane + tetrahydrofuran 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl Agricultural fungicide
Ranitidine Impurity (Related Compound B) Furan + sulfanyl ethyl Dimethylamino, nitroacetamide Pharmaceutical impurity

Table 2: Physicochemical Properties of Carbocycles

Carbocycle Ring Strain (kcal/mol) Bond Angle Deviation Common Applications
Cyclopropane ~27 60° (vs. ideal 109.5°) High-reactivity agrochemicals
Cyclobutane ~26 90° (vs. ideal 109.5°) Balanced stability in drug design

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutanecarboxamide core and thiophene and furan substituents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11NO2S\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound features a cyclobutane ring, which contributes to its unique biological properties. The presence of thiophene and furan rings enhances its interaction with biological targets through π-π stacking and hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to influence the activity of kinases such as GSK-3β and ROCK-1, which are critical in cell signaling and inflammation pathways .
  • Cell Signaling Modulation : It can modulate key signaling pathways such as MAPK and PI3K/Akt, leading to alterations in cell proliferation, apoptosis, and differentiation.
  • Gene Expression Regulation : The compound may also affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), with IC50 values indicating effective concentrations for inhibiting cell viability .

Cell LineIC50 (µM)Observations
HT-2210Significant cytotoxicity observed
BV-28Effective in reducing cell viability

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify these effects and understand the underlying mechanisms.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to suppress nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on GSK-3β Inhibition : A study highlighted the compound's role as a competitive inhibitor of GSK-3β with an IC50 value of 8 nM. This inhibition was linked to reduced tau hyperphosphorylation in neurodegenerative models, indicating potential neuroprotective effects .
  • Cytotoxicity Evaluation : In a comprehensive evaluation of cytotoxicity across different concentrations (0.1 - 100 µM), compounds similar to this compound showed varying degrees of effectiveness against neuronal cell lines without significantly affecting cell viability at lower concentrations .

Q & A

Q. What are the key synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiophene and furan moieties, followed by cyclobutanecarboxamide functionalization .
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (-78°C to room temperature) to enhance selectivity and yield .
  • Purification via column chromatography or recrystallization to isolate intermediates .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm regiochemistry and purity .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What are the foundational structural features influencing its physicochemical properties?

  • The thiophene-furan hybrid core contributes to π-π stacking interactions and redox activity .
  • The cyclobutane ring imposes steric constraints, affecting binding to biological targets .
  • LogP values (calculated via PubChem) suggest moderate hydrophobicity, influencing solubility in DMSO or ethanol for in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield or impurity issues during synthesis?

  • Temperature modulation : Lower temperatures (-78°C) reduce side reactions in sensitive steps (e.g., Grignard additions) .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
  • In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify byproducts early .
  • Contradiction note : Discrepancies in yield between batches may arise from trace moisture; rigorous drying of solvents/reactants is critical .

Q. How do structural modifications (e.g., substituent changes) alter biological activity, and what methodologies validate these effects?

  • Functional group substitutions : Replace the cyclobutane with cyclopentane to study steric effects on target binding .
  • SAR studies : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like kinases or GPCRs .
  • In vitro assays : Compare IC50 values against structurally similar compounds (e.g., thiophene- or furan-based analogs) to identify pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent concentrations (DMSO tolerance thresholds) may skew results .
  • Control for metabolite interference : Use LC-MS to verify compound stability in biological matrices .
  • Cross-validate with orthogonal assays : Combine enzyme inhibition data with cellular viability assays to confirm mechanism-specific effects .

Q. What strategies are employed to study the compound’s pharmacokinetics and metabolic stability?

  • In vitro ADME profiling : Microsomal stability assays (human liver microsomes) to predict hepatic clearance .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .
  • Metabolite identification : HR-MS/MS to detect phase I/II metabolites and assess metabolic soft spots .

Q. How does the compound’s three-dimensional conformation influence its interaction with biological targets?

  • X-ray crystallography : Resolve binding modes with co-crystallized proteins (e.g., kinases) .
  • Conformational analysis : Use density functional theory (DFT) to model low-energy conformers and predict bioactive poses .
  • Dynamic studies : Molecular dynamics simulations to assess binding pocket flexibility over time .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect hydrophobic interactions .
  • Validate false negatives/positives : Test compounds with minor structural variations to isolate key binding determinants .
  • Collaborative benchmarking : Compare results across multiple labs using standardized protocols .

Q. What methodologies confirm the compound’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate in buffers mimicking gastric (pH 2) and intestinal (pH 7.4) environments .
  • Light/temperature stress testing : Accelerated degradation studies to identify degradation products .
  • Long-term storage analysis : Monitor purity over 6–12 months at -20°C vs. 4°C to recommend storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.